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Compound of Interest

Compound Name: 2,4-Dichloro-6-ethylpyrimidine

Cat. No.: B1330317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 2,4-Dichloro-6-ethylpyrimidine. Due to the limited availability of published

experimental data for this specific molecule, this guide presents predicted spectroscopic values

derived from the analysis of structurally similar compounds, such as 2,4-dichloro-6-

methylpyrimidine, and established spectroscopic principles. The information herein serves as a

valuable reference for the identification and characterization of 2,4-Dichloro-6-
ethylpyrimidine in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2,4-Dichloro-6-ethylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.30 Singlet - 1H
H-5 (pyrimidine

ring)

~2.85 Quartet 7.6 2H
-CH₂- (ethyl

group)

~1.35 Triplet 7.6 3H
-CH₃ (ethyl

group)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~175.0 C-6

~162.0 C-2

~160.0 C-4

~120.0 C-5

~32.0 -CH₂- (ethyl group)

~12.5 -CH₃ (ethyl group)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

2980-2850 Medium-Strong C-H stretching (aliphatic)

1580-1550 Strong
C=N stretching (pyrimidine

ring)

1500-1400 Strong
C=C stretching (pyrimidine

ring)

850-750 Strong C-Cl stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

176 100 (Base Peak) [M]⁺ (with ²³⁵Cl)

178 ~65 [M+2]⁺ (with one ³⁷Cl)

180 ~10 [M+4]⁺ (with two ³⁷Cl)

147 Moderate [M - C₂H₅]⁺

141 Moderate [M - Cl]⁺

Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2,4-Dichloro-6-ethylpyrimidine.

Materials:
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2,4-Dichloro-6-ethylpyrimidine (5-10 mg)

Deuterated chloroform (CDCl₃)

NMR tube

Pipette and vial

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of 2,4-Dichloro-6-ethylpyrimidine and

transfer it to a clean, dry vial.

Add approximately 0.7 mL of CDCl₃ to the vial.

Vortex the sample until the solid is completely dissolved.

Transfer the solution to an NMR tube using a pipette.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard ¹H NMR spectrum.

Acquire a standard ¹³C NMR spectrum.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectra and perform baseline correction.

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ

77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of 2,4-Dichloro-6-ethylpyrimidine.

Materials:

2,4-Dichloro-6-ethylpyrimidine (1-2 mg)

Potassium bromide (KBr, IR grade)

Mortar and pestle

Pellet press

Procedure:

Sample Preparation (KBr Pellet):

Place a small amount of KBr in an oven to ensure it is dry.

Weigh approximately 1-2 mg of 2,4-Dichloro-6-ethylpyrimidine and 100-200 mg of dry

KBr.

Grind the mixture in a mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the spectrum of the sample.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.
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Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 2,4-Dichloro-6-ethylpyrimidine.

Materials:

2,4-Dichloro-6-ethylpyrimidine (dissolved in a volatile solvent like dichloromethane or

methanol)

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

Procedure (using GC-MS):

Sample Preparation: Prepare a dilute solution of 2,4-Dichloro-6-ethylpyrimidine in a

volatile organic solvent.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

The compound will be vaporized and separated from the solvent on the GC column.

As the compound elutes from the column, it enters the ion source of the mass

spectrometer.

The molecules are ionized (typically by electron impact).

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z).

Data Analysis: The software will generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

2,4-Dichloro-6-ethylpyrimidine

Dissolve in CDCl3 Prepare KBr Pellet Dissolve in Volatile Solvent

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dichloro-6-ethylpyrimidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330317#spectroscopic-data-of-2-4-dichloro-6-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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